molecular formula C10H17NO B13460993 {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B13460993
M. Wt: 167.25 g/mol
InChI Key: QNJAIVSMTIQSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-Cyclopropyl-3-azabicyclo[311]heptan-1-yl}methanol is a bicyclic compound featuring a cyclopropyl group and an azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired compound in moderate yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable approach to synthesizing 3-azabicyclo[3.1.1]heptanes can be adapted for large-scale production. This involves optimizing reaction conditions and using cost-effective reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to modify the bicyclic core.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more reduced bicyclic compounds.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular pathways and physiological responses, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactivity and biological activity .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(5-cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C10H17NO/c12-7-9-3-10(4-9,6-11-5-9)8-1-2-8/h8,11-12H,1-7H2

InChI Key

QNJAIVSMTIQSPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C23CC(C2)(CNC3)CO

Origin of Product

United States

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